Lipophilicity (LogP) Comparison: A Key Predictor of Membrane Permeability
The predicted partition coefficient (XLogP3) for the target compound is 2.9 [1]. This is notably higher than the benzamide analog N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide, which has a predicted LogP of 1.83–1.88 [2], and distinct from the LogP of 3.03 predicted for the related 2,5-dimethoxyphenyl isomer N-(2,5-dimethoxyphenyl)-2-phenylbutanamide . The quantitative difference in lipophilicity directly impacts predictions of passive membrane permeability and solubility, making the target compound a unique tool for exploring the lipophilic tolerance of a given biological pocket.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide: LogP ~ 1.85; N-(2,5-dimethoxyphenyl)-2-phenylbutanamide: LogP = 3.03 |
| Quantified Difference | Target is approx. 1.05 LogP units more lipophilic than the benzamide analog and 0.13 units less than the 2,5-dimethoxy isomer. |
| Conditions | In silico prediction using XLogP3 (PubChem) and ALOGPS/ALOGPS 2.1 |
Why This Matters
Lipophilicity is a cornerstone of the 'Lipinski Rule of Five', and a shift of ~1 LogP unit can mean the difference between a compound being orally bioavailable or not, directly impacting its utility in cell-based assays.
- [1] PubChem. (2026). Computed Properties: XLogP3 for CID 72717719. National Center for Biotechnology Information. View Source
- [2] PhytoBank. (2015). Physical Properties for N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide (PHY0018829). View Source
